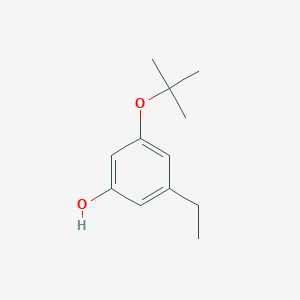
3-(Tert-butoxy)-5-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-5-ethylphenol is an organic compound characterized by the presence of a tert-butoxy group and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-5-ethylphenol typically involves the introduction of the tert-butoxy group and the ethyl group onto the phenol ring. One common method is the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and efficient approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-5-ethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium tert-butoxide (NaOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(Tert-butoxy)-5-ethylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-5-ethylphenol involves its interaction with molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide (KOtBu): A strong base used in organic synthesis.
Sodium tert-butoxide (NaOtBu): Similar to potassium tert-butoxide, used as a non-nucleophilic base.
tert-Butyl Ethers: Compounds with tert-butoxy groups, used as oxygenated additives in fuels.
Uniqueness
3-(Tert-butoxy)-5-ethylphenol is unique due to the combination of the tert-butoxy and ethyl groups on the phenol ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-ethyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-6-10(13)8-11(7-9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI Key |
ODFGZIRXWMMPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


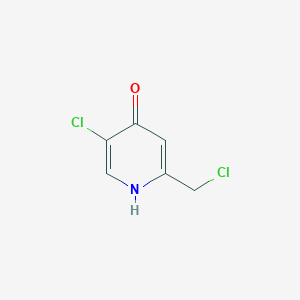

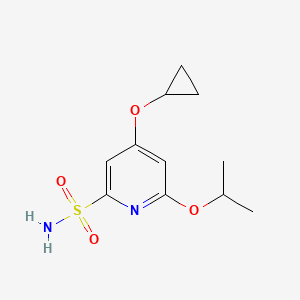
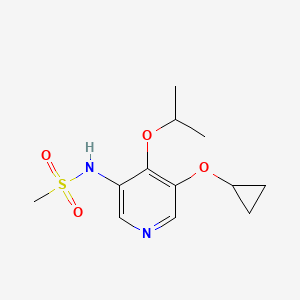
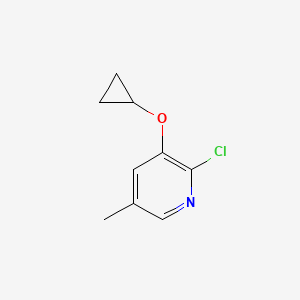
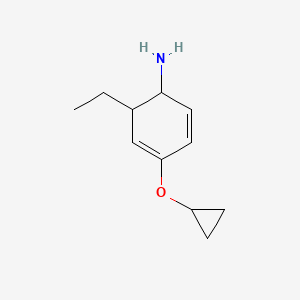
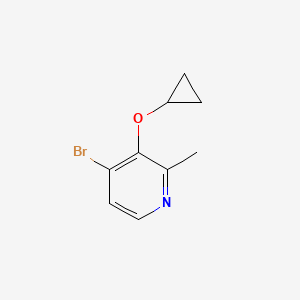
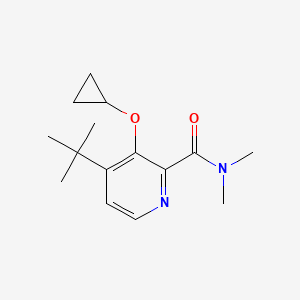
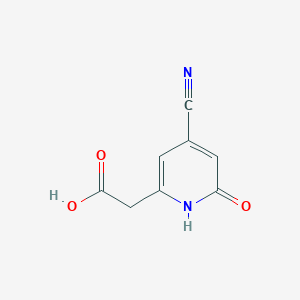
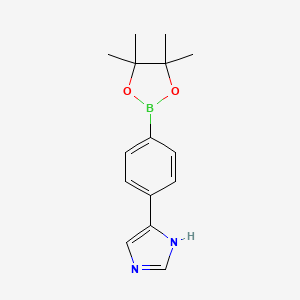
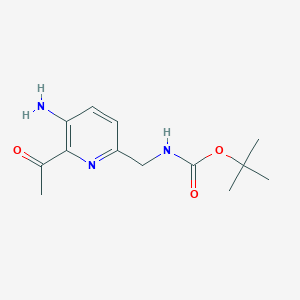
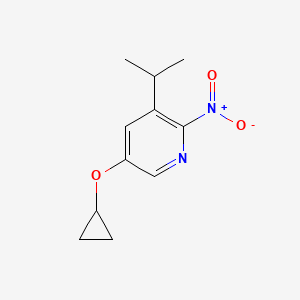

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
